molecular formula C23H17Cl2N3O2S B5228622 N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide

N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide

Cat. No.: B5228622
M. Wt: 470.4 g/mol
InChI Key: SLNIPCGXOOGZPD-UHFFFAOYSA-N
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Description

N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide is a complex organic compound that features a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety.

    Reduction: Reduction reactions can target the nitro group in the intermediate stages of synthesis.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products include various oxidized derivatives of the benzoxazole moiety.

    Reduction: Products include the corresponding amines.

    Substitution: Products include substituted derivatives where the chloro groups are replaced by nucleophiles.

Scientific Research Applications

N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide
  • N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide

Uniqueness

N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide is unique due to the presence of both chloro and carbamothioyl groups, which can enhance its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O2S/c1-12-3-4-14(9-13(12)2)21(29)28-23(31)26-16-6-7-18(25)17(11-16)22-27-19-10-15(24)5-8-20(19)30-22/h3-11H,1-2H3,(H2,26,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNIPCGXOOGZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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